(3,5-ジブロモチオフェン-2-イル)ボロン酸

説明

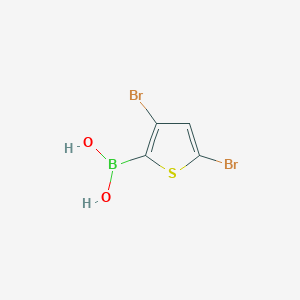

(3,5-Dibromothiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with bromine atoms at the 3 and 5 positions and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

科学的研究の応用

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3,5-Dibromothiophen-2-yl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The presence of the boronic acid group allows for selective and efficient synthesis of complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions Involving (3,5-Dibromothiophen-2-yl)boronic Acid

| Reaction Type | Coupling Partners | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | 85 | |

| Electrophilic Aromatic Substitution | Various electrophiles | 75 | |

| C–N Coupling | Morpholine | 90 |

Organic Electronics

The thiophene ring structure in (3,5-Dibromothiophen-2-yl)boronic acid is essential for developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine substituents enhance the electronic properties of the thiophene, allowing for fine-tuning of optoelectronic characteristics.

Case Study: Synthesis of Thiophene-Based Polymers

Recent studies have demonstrated the synthesis of regioregular thiophene-based conjugated polymers using (3,5-Dibromothiophen-2-yl)boronic acid as a building block. These polymers exhibit promising properties for use in electronic devices.

Table 2: Properties of Thiophene-Based Polymers Synthesized from (3,5-Dibromothiophen-2-yl)boronic Acid

| Polymer Type | Conductivity (S/cm) | Application | Reference |

|---|---|---|---|

| Regioregular Poly(thiophene) | 0.1 | OLEDs | |

| Conjugated Polymer | 0.05 | OFETs |

Bioconjugation and Bioorthogonal Chemistry

The biocompatibility of thiophene derivatives makes (3,5-Dibromothiophen-2-yl)boronic acid suitable for bioorthogonal labeling applications. The selective reactivity of the boronic acid group allows researchers to attach this compound to biomolecules like proteins or carbohydrates without disrupting their natural functions.

Case Study: Bioorthogonal Labeling

Research has shown that (3,5-Dibromothiophen-2-yl)boronic acid can selectively label glycoproteins through reversible covalent bonding with diols present on sugar moieties. This property is valuable for tracking biomolecular interactions in complex biological environments.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromothiophen-2-yl)boronic acid typically involves the bromination of thiophene followed by borylation. One common method includes:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3,5-dibromothiophene.

Industrial Production Methods: Industrial production methods for (3,5-Dibromothiophen-2-yl)boronic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving (3,5-Dibromothiophen-2-yl)boronic acid, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation and Reduction: While less common, the compound can undergo oxidation to form boronic esters or reduction to yield thiophene derivatives.

Substitution Reactions: The bromine atoms can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Thiophene Derivatives: Resulting from substitution or reduction reactions.

作用機序

The primary mechanism of action for (3,5-Dibromothiophen-2-yl)boronic acid involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

類似化合物との比較

- (3,5-Dibromophenyl)boronic acid

- (3,5-Dibromo-2-thienyl)boronic acid

- (3,5-Dibromobenzene boronic acid)

Comparison:

- Uniqueness: (3,5-Dibromothiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenylboronic acids. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics.

- Reactivity: The thiophene ring in (3,5-Dibromothiophen-2-yl)boronic acid can participate in additional reactions, such as electrophilic aromatic substitution, which is not possible with phenylboronic acids.

生物活性

(3,5-Dibromothiophen-2-yl)boronic acid is a thiophene-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of (3,5-Dibromothiophen-2-yl)boronic acid features a thiophene ring with bromine substituents at the 3 and 5 positions, along with a boronic acid functional group at the 2 position. This unique configuration contributes to its reactivity and biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of (3,5-Dibromothiophen-2-yl)boronic acid and its derivatives. For instance, a study reported that related thiophene compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 18.76 μg/mL to 115.63 μg/mL depending on the specific derivative tested .

Table 1: Cytotoxic Activity Against MCF-7 Cells

| Compound | IC50 (μg/mL) |

|---|---|

| (3,5-Dibromothiophen-2-yl)boronic acid | 18.76 ± 0.62 |

| Control (Cisplatin) | 48.00 |

This indicates that modifications to the thiophene structure can enhance its anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of (3,5-Dibromothiophen-2-yl)boronic acid has been evaluated against various bacterial strains. A study found that thiophene-based compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 mm to 13 mm .

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Research indicates that (3,5-Dibromothiophen-2-yl)boronic acid exhibits significant free radical scavenging activity. The DPPH assay revealed an IC50 value of 0.14 μg/mL for related compounds .

Table 3: Antioxidant Activity

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

Case Studies

In one notable study, researchers synthesized several derivatives of (3,5-Dibromothiophen-2-yl)boronic acid and evaluated their biological activities. The most promising compound showed a high percentage of biofilm inhibition against Escherichia coli, reaching up to 78.85% compared to standard rifampicin . This highlights the potential application of these compounds in treating infections caused by biofilm-forming bacteria.

特性

IUPAC Name |

(3,5-dibromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BBr2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWRTGBMXIXEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BBr2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。